molecular formula C15H16FNO3 B12943243 Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate

Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B12943243
M. Wt: 277.29 g/mol
InChI Key: AUQAAKKFLQYYMG-DGCLKSJQSA-N
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Description

Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where a fluorinated benzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the indene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated indene moiety may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S)-4-(2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    Ethyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate is unique due to the presence of both the fluorinated indene moiety and the pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C15H16FNO3

Molecular Weight

277.29 g/mol

IUPAC Name

methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H16FNO3/c1-20-15(19)13-11(7-17-14(13)18)10-5-8-3-2-4-9(8)6-12(10)16/h5-6,11,13H,2-4,7H2,1H3,(H,17,18)/t11-,13-/m1/s1

InChI Key

AUQAAKKFLQYYMG-DGCLKSJQSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CNC1=O)C2=C(C=C3CCCC3=C2)F

Canonical SMILES

COC(=O)C1C(CNC1=O)C2=C(C=C3CCCC3=C2)F

Origin of Product

United States

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